molecular formula C15H10ClFO4 B6410865 2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261935-64-1

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6410865
CAS RN: 1261935-64-1
M. Wt: 308.69 g/mol
InChI Key: HXUZTWUARNPTPQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% (2C4MCPFBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes. In particular, it has been used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds.

Mechanism of Action

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is thought to act as an antioxidant, meaning that it can help to protect cells from oxidative stress by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can help to reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have anti-microbial and anti-viral effects, as well as to have an effect on the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and the yield of the reaction is typically 95%. It is also relatively stable, meaning that it can be stored for long periods of time without degradation. However, it is not as potent as some other compounds, meaning that higher concentrations may be needed in order to achieve the desired effects.

Future Directions

There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%. It could be used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds. It could also be used to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new catalysts for biochemical reactions, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for synthesizing compounds, as well as to study the effects of environmental pollutants on cells.

Synthesis Methods

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is synthesized from the reaction of 3-chloro-4-methoxycarbonylphenylhydrazine with 6-fluorobenzoic acid. This reaction is conducted in aqueous solution, and the resulting product is purified by crystallization. The yield of the reaction is typically 95%, meaning that the final product is 95% pure.

properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-11(10)16)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUZTWUARNPTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692010
Record name 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid

CAS RN

1261935-64-1
Record name 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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